molecular formula C13H23NO5 B6609529 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid CAS No. 2770556-62-0

4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid

Cat. No.: B6609529
CAS No.: 2770556-62-0
M. Wt: 273.33 g/mol
InChI Key: DWLNCNIMQJBRFY-UHFFFAOYSA-N
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Description

4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites of the molecule without interference from the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems allow for continuous flow reactions, which are more efficient and sustainable compared to traditional batch processes . The use of flow microreactors ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino compound and various substituted derivatives depending on the nucleophiles used in the reactions.

Mechanism of Action

The mechanism of action of 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is unique due to its specific structure, which includes an oxane ring and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Compared to other Boc-protected compounds, it offers distinct reactivity and stability, making it suitable for various applications in chemistry and biology.

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-4-13(10(15)16)5-8-18-9-6-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLNCNIMQJBRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCOCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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